A2A receptor antagonist 2
Description
Properties
Molecular Formula |
C25H28FN7O3 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-amino-8-[2-[(2S)-4-(2-fluoro-4-methoxyphenyl)-2-methylpiperazin-1-yl]ethyl]-4-(5-methylfuran-2-yl)pteridin-7-one |
InChI |
InChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1 |
InChI Key |
QLDKSNSJQOSBLD-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
Canonical SMILES |
CC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2A receptor antagonist 2 typically involves the construction of a heterocyclic core, followed by the introduction of various substituents to enhance its binding affinity and selectivity. One common synthetic route includes the following steps:
Formation of the Heterocyclic Core: The initial step involves the formation of a heterocyclic core, such as a quinazoline or xanthine derivative, through cyclization reactions.
Substitution Reactions: Various substituents are introduced at specific positions on the heterocyclic core using substitution reactions. Common reagents include halogenating agents, alkylating agents, and amines.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Reactions to Enhance Water Solubility
Modifications to enhance water solubility are crucial for drug development. For instance, a study highlighted the synthesis of a water-soluble prodrug of an A2A receptor antagonist, MSX-2 . The process involves multiple steps including protection, activation, and coupling reactions to introduce a solubilizing moiety.
Key Interactions
The binding of 2-aminoquinazoline derivatives to the A2A receptor involves key interactions, including :
-
Hydrogen bonds between the 2-aminoquinazoline ring and Asn253, Glu169, and water molecules.
-
π-stacking interactions with Phe168.
-
Hydrophobic interactions between the furan ring and His278 and Trp246.
Impact of Structural Modifications
Modifications at specific positions of the molecule can significantly affect its efficacy. Structure-activity relationship (SAR) studies have shown that certain groups at the 4-position of quinazoline, such as 2-furanyl and 4-fluorophenyl rings, are most compatible with the steric bulk of substituents .
Considerations for A2AR Antagonists
Important properties of A2AR antagonists include a high level of receptor occupation at safe and well-tolerated doses. Evaluation of new synthetic A2AR antagonists prior to clinical trials should ensure this requirement is met .
Scientific Research Applications
Neurodegenerative Diseases
Parkinson's Disease
A2A receptor antagonist 2 has been studied extensively in the context of Parkinson's disease. The antagonists can enhance the efficacy of L-DOPA, a common treatment for Parkinson's, while reducing the risk of L-DOPA-induced dyskinesias (LID). A meta-analysis indicated that A2A receptor antagonists significantly reduced abnormal involuntary movements in animal models compared to L-DOPA alone .
Alzheimer's Disease
Recent studies suggest that A2A receptor antagonists may also play a role in treating Alzheimer's disease by improving cognitive function and reducing neuroinflammation. Specifically, low doses of istradefylline (a known A2A receptor antagonist) improved spatial memory in animal models of Alzheimer's .
Cancer Therapy
A2A receptor antagonists are being investigated for their potential in cancer immunotherapy. They may enhance the effects of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting anti-tumor immunity . For instance, AZD4635, an A2A receptor antagonist, is currently undergoing clinical trials in combination with PD-L1 inhibitors for prostate cancer treatment .
Inflammatory Disorders
These antagonists have shown promise in treating inflammatory conditions such as asthma and rheumatoid arthritis. By blocking the A2A receptors, they can potentially reduce inflammation and improve symptoms associated with these diseases .
Table 1: Summary of Clinical Studies on this compound
Table 2: Mechanisms of Action
| Application | Mechanism |
|---|---|
| Neuroprotection | Reduces neuroinflammation and enhances dopaminergic signaling |
| Cancer Immunotherapy | Modulates immune response to enhance efficacy of checkpoint inhibitors |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Case Studies
Case Study 1: Istradefylline in Parkinson's Disease
In a clinical trial involving patients with advanced Parkinson's disease, istradefylline was administered as an adjunct therapy to L-DOPA. Results indicated a significant reduction in motor fluctuations and dyskinesias compared to placebo groups .
Case Study 2: AZD4635 in Prostate Cancer
In early-phase clinical trials, AZD4635 demonstrated promising results when combined with durvalumab (a PD-L1 inhibitor), showing enhanced tumor regression rates and improved survival outcomes .
Mechanism of Action
A2A receptor antagonist 2 exerts its effects by binding to the adenosine A2A receptor and blocking the action of adenosine, the endogenous ligand. This inhibition prevents the activation of downstream signaling pathways, which include the cyclic adenosine monophosphate (cAMP) pathway. By blocking the receptor, the compound can modulate various physiological processes, such as reducing neuroinflammation and enhancing motor function in neurodegenerative diseases .
Comparison with Similar Compounds
SCH58261
- Affinity: Subnanomolar Ki (0.5–1.0 nM) for A2A receptors .
- Selectivity : >100-fold selectivity over A1, A2B, and A3 receptors .
- Therapeutic Applications :
- Neurodegeneration : Reduces neuroinflammation and astrogliosis in Alzheimer’s models by restoring glutamate transporter expression .
- Parkinson’s Disease (PD) : Enhances motor function in rodent models without exacerbating dyskinesias .
- Cardiovascular Effects : Increases blood pressure and heart rate via sympathetic activation at high doses (10 mg/kg) .
KW-6002 (Istradefylline)
- Affinity : Ki ~2.2 nM for A2A receptors .
- Selectivity : High selectivity over A1 receptors (>70-fold) .
- Clinical Status: Approved for PD in Japan and the U.S.; under investigation for cancer immunotherapy .
- Mechanism : Targets striatopallidal GABAergic neurons, independent of dopamine D2 receptors .
- Efficacy : Improves motor symptoms in PD patients without inducing dyskinesias .
ZM241385
LUF7445
Caffeine (Non-Selective Antagonist)
- Affinity : Micromolar-range Ki for A1 and A2A receptors .
- Therapeutic Effects : Mitigates obesity-related inflammation and insulin resistance but lacks receptor specificity .
Comparative Analysis
Table 1: Pharmacological and Clinical Profiles of A2A Antagonists
| Compound | Ki (nM) | Selectivity (A2A vs. Others) | BBB Penetration (logBB) | Clinical Stage | Key Therapeutic Areas |
|---|---|---|---|---|---|
| SCH58261 | 0.5–1.0 | >100-fold (A1, A2B, A3) | 0.4 (moderate) | Preclinical | Alzheimer’s, PD, Cardiovascular |
| KW-6002 | 2.2 | >70-fold (A1) | 0.8 (high) | Marketed (PD), Phase II (Cancer) | PD, Cancer Immunotherapy |
| ZM241385 | 1.4 | >500-fold (A1, A3) | 0.3 (low) | Research Tool | Structural Biology |
| LUF7445 | <1.0 | N/A (covalent binder) | 0.6 (moderate) | Preclinical | Neurodegeneration |
| Caffeine | ~10,000 | Non-selective | 0.9 (high) | Dietary Use | Metabolic Disorders |
Selectivity and Mechanism
- SCH58261 and KW-6002 are highly selective A2A antagonists, whereas caffeine non-selectively blocks A1 and A2A receptors .
- Dual Antagonists (e.g., AB928 targeting A2A/A2B) are emerging for cancer immunotherapy but risk off-target effects .
Blood-Brain Barrier (BBB) Penetration
Clinical Advancements
- KW-6002 is the only A2A antagonist approved for PD, highlighting its translational success .
- SCH58261 remains in preclinical studies due to cardiovascular side effects at high doses .
Research Findings and Challenges
Neurodegenerative Diseases
Cancer Immunotherapy
- A2A antagonists like KW-6002 and talonapride enhance checkpoint inhibitor efficacy by blocking adenosine-mediated immunosuppression in hypoxic tumors .
Biological Activity
The A2A receptor antagonist 2 (A2AAR antagonist 2) is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer immunotherapy and neurodegenerative disorders. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of A2A Receptors
The adenosine A2A receptor (A2AAR) is a G-protein-coupled receptor that plays a critical role in various physiological processes, including modulation of neurotransmitter release and immune responses. It is involved in anti-inflammatory and immunosuppressive signaling pathways, making it a target for therapeutic intervention in conditions like cancer and neurodegenerative diseases .
A2AAR antagonists block the effects of adenosine, which can inhibit tumor-reactive T cells and natural killer cells in the tumor microenvironment. By preventing this immunosuppression, A2AAR antagonists enhance anti-tumor immunity, potentially leading to tumor regression and improved patient outcomes .
Biological Activity
The biological activity of A2AAR antagonist 2 can be summarized as follows:
- Inhibition of Tumor Growth : Studies have shown that A2AAR antagonists can lead to significant tumor regression in patients with renal cell carcinoma (RCC) who are resistant to other therapies. In a clinical study involving 68 patients, partial responses were observed in 11% of those treated with the A2AAR antagonist combined with anti-PD-L1 therapy .
- Neuroprotective Effects : Research indicates that A2AAR antagonists may also provide neuroprotection in conditions such as Parkinson's disease and Alzheimer's disease by preventing neuronal death and modulating glutamate release .
Table 1: Summary of Clinical Findings
| Mechanism | Description |
|---|---|
| Immune Activation | Blocks adenosine-mediated suppression of T cells |
| Neuroprotection | Prevents neuronal death via modulation of glutamate |
| Tumor Microenvironment Modulation | Enhances anti-tumor immunity |
Case Studies
Case Study 1: Renal Cell Carcinoma
In a pivotal study, patients with refractory RCC were treated with an A2AAR antagonist. The results indicated significant tumor regression in some patients, highlighting the potential for these antagonists to serve as effective components of combination immunotherapy strategies .
Case Study 2: Parkinson's Disease
Istradefylline, an A2AAR antagonist, has been approved for use in Parkinson’s disease treatment. Clinical trials demonstrated its ability to improve motor function while also showing neuroprotective properties by reducing dopaminergic neuron degeneration .
Research Findings
Recent research emphasizes the importance of understanding the structural biology of A2A receptors to develop more effective antagonists. Advances in techniques like cryo-electron microscopy have provided insights into receptor-ligand interactions, aiding in the design of selective antagonists that can minimize side effects while maximizing therapeutic benefits .
Q & A
Q. How is the selectivity of A2A receptor antagonist 2 for A2A versus A2B adenosine receptors determined experimentally?
Selectivity is assessed using competitive binding assays with radiolabeled ligands (e.g., [³H]ZM241385 for A2A) and functional assays (e.g., cAMP modulation). IC50 or Ki values are calculated for both receptor subtypes. For example, dual A2A/A2B antagonists like adenosine receptor antagonist 2 exhibit distinct binding affinities, with reported IC50 values of 1 nM (A2A) and 3 nM (A2B) . Techniques such as RT-PCR or Western blotting confirm receptor expression in cell lines to avoid cross-reactivity artifacts .
Q. Which key residues in the A2A receptor are critical for antagonist binding, and how are they identified?
Val84, Glu169, His250, Asn253, and Phe182 are crucial for antagonist recognition, as shown by alanine-scanning mutagenesis and molecular docking. Hydrophobic interactions with residues like Ile80 and Leu249 further stabilize binding . Structural studies (e.g., X-ray crystallography of A2A-ZM241385 complexes) validate these interactions, highlighting the role of extracellular loops in ligand orientation .
Q. What experimental models are used to evaluate the therapeutic potential of A2A receptor antagonists in movement disorders?
Rodent models include 6-hydroxydopamine (6-OHDA)-lesioned rats for Parkinson’s disease (PD), where antagonists like SCH 58261 reverse motor deficits without tolerance . MPTP-treated mice are also used to assess neuroprotection via tyrosine hydroxylase (TH) immunohistochemistry and glial activation markers (GFAP, CD11b) . Locomotor assays in iron-deficient rats measure striatal A2A receptor upregulation and antagonist efficacy (e.g., MSX-3) .
Advanced Research Questions
Q. How can computational methods predict the impact of A2A receptor mutations on antagonist binding affinity?
Molecular dynamics (MD) free energy simulations analyze structural and energetic effects of mutations. For example, simulations of A2A-agonist/antagonist complexes reveal solvent-mediated interactions and residue-specific contributions (e.g., His264 for antagonist binding). These predictions align with experimental mutagenesis data, enabling rational design of mutants for functional studies .
Q. What strategies are employed to develop heteromer-selective A2A receptor antagonists?
Discrete direct screening (DDS) compares ligand affinity in cells expressing A2A alone versus A2A-D2 or A1-A2A heteromers. SCH-442416 shows negative cooperativity in A2A-D2 heteromers, guiding optimization for striatal presynaptic selectivity . High-throughput screening (HTS) with fluorescent ligands (e.g., HTRF Tag-Lite probes) identifies compounds with heteromer-specific binding kinetics .
Q. How do structural insights from A2A receptor-antagonist complexes inform drug design?
Crystal structures (e.g., A2A-ZM241385 at 2.6 Å) reveal antagonist binding in an extended conformation perpendicular to the membrane. Key interactions include π-stacking with Phe168 and hydrogen bonds with Asn253. This guides the design of derivatives with modified substituents to enhance hydrophobic packing or solubility .
Q. What methodologies address contradictions in reported A2A antagonist selectivity across studies?
Contradictions arise from assay variability (e.g., cell lines with endogenous receptors). Standardized protocols include:
- Using A2A-transfected cells (e.g., CHO-K1) with confirmed receptor density.
- Cross-validating binding data with functional assays (e.g., cAMP accumulation).
- Controlling for off-target effects via P1/P2 receptor antagonists (e.g., alloxazine) .
Q. How is functional upregulation of A2A receptors in disease models (e.g., iron deficiency) assessed mechanistically?
Iron-deficient rats show increased striatal A2A density via Western blotting and RT-PCR. Functional upregulation is confirmed by enhanced antagonist potency in locomotor assays (e.g., MSX-3) and ERK1/2 phosphorylation inhibition. Cortical stimulation tests validate presynaptic A2A receptor activity .
Q. What preclinical criteria ensure A2A antagonists achieve sufficient receptor occupancy for clinical translation?
Dose-response studies in rodents measure brain penetration (e.g., microdialysis) and receptor occupancy via ex vivo autoradiography. SCH 58261 demonstrates dose-dependent A2A blockade (ED50 = 1 mg/kg) without cardiovascular side effects .
Q. How are A2A antagonists evaluated for neuroprotection in neurodegenerative models?
In APP/PS1 mice, chronic MSX-3 treatment reduces Aβ1-42 levels and improves cognition via Morris water maze. In vitro models (e.g., 3-nitropropionic acid-induced neurodegeneration) assess mitochondrial protection via JC-1 staining and caspase-3 activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
